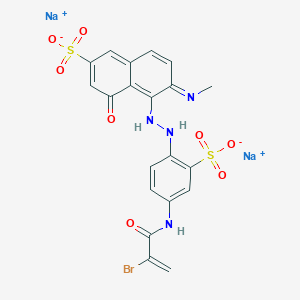

2-Naphthalenesulfonic acid, 5-((4-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-4-hydroxy-6-(methylamino)-, disodium salt

Descripción general

Descripción

This compound (CAS 70210-02-5) is a synthetic disodium salt with a complex aromatic structure featuring multiple functional groups:

- Azo (-N=N-) linkage: Imparts vivid color, typical of dyes and pigments .

- Sulfonate (-SO₃⁻) groups: Enhance water solubility and stability in aqueous media .

- Methylamino (-NHCH₃) and hydroxyl (-OH) groups: Contribute to intermolecular hydrogen bonding and pH-dependent solubility .

Applications: Primarily used as an industrial-grade azo dye for textiles, plastics, or paper due to its chromophoric and sulfonic acid-derived solubility . Its brominated substituent may confer resistance to photodegradation or microbial action compared to non-halogenated analogs .

Actividad Biológica

2-Naphthalenesulfonic acid derivatives are an important class of compounds used in various industrial applications, particularly as dyes and pigments. The specific compound of interest, 2-naphthalenesulfonic acid, 5-((4-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-4-hydroxy-6-(methylamino)-, disodium salt , has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its toxicity, genotoxicity, and environmental impact.

The compound is categorized under naphthalenesulfonates and exhibits the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C18H16BrN3O8S2 |

| Molecular Weight | 452.458 g/mol |

| IUPAC Name | 5-((4-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-4-hydroxy-6-(methylamino)-2-naphthalenesulfonic acid |

| CAS Number | Not specified in the provided data |

Toxicity Studies

Recent studies have highlighted the toxic effects of related naphthalenesulfonates on aquatic organisms. For instance, a study on 2-naphthalene sulfonate (2NS) demonstrated significant bioaccumulation and oxidative stress in fish species (Channa punctatus). The LD50 value was determined to be 0.66 mg/15 g , indicating a high level of toxicity. Behavioral changes included erratic swimming and loss of equilibrium post-exposure, which were more pronounced at higher concentrations .

Table 1: LD50 and Behavioral Changes in Fish

| Concentration (mg/15 g) | LD50 (mg/15 g) | Behavioral Changes Observed |

|---|---|---|

| 0.16 | 0.66 | Hyperactivity, erratic swimming |

| 0.33 | - | Loss of schooling behavior |

Genotoxicity

Genotoxic effects were assessed using comet and micronucleus assays. A significant increase in DNA damage was observed in fish exposed to varying concentrations of 2NS over time. The frequency of micronuclei increased dose-dependently, peaking at 240 hours post-exposure before showing signs of recovery after 720 hours .

Table 2: Micronucleus Frequency Over Time

| Exposure Time (hours) | Micronucleus Frequency (Mean ± SD) |

|---|---|

| Control | 6.55 ± 0.10 |

| 96 | 41.73 ± 0.22 |

| 240 | 1.63 ± 0.24 |

| 720 | Recovery observed |

Environmental Impact

The environmental implications of naphthalenesulfonates are significant due to their persistence and bioaccumulation potential in aquatic ecosystems. The degradation of these compounds by microbial action has been studied, with certain bacteria showing the ability to utilize these sulfonates as sulfur sources .

Microbial Degradation

Research indicates that specific strains of bacteria can effectively degrade naphthalenesulfonates, suggesting potential bioremediation applications. For instance, strain DZ-6 demonstrated a molar growth yield indicative of effective utilization of these compounds .

Case Studies

- Case Study on Aquatic Toxicity : A study conducted on the impact of naphthalene sulfonates on fish revealed acute toxicity leading to behavioral changes and oxidative stress markers such as malondialdehyde levels .

- Microbial Desulfonation : Another research highlighted the capability of certain microbial strains to desulfonate substituted naphthalenesulfonic acids, indicating a pathway for environmental detoxification .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for research-scale purity?

The synthesis involves sequential diazotization and coupling reactions. First, diazotize the sulfonated aromatic amine (e.g., 4-amino-2-sulfophenyl derivatives) under acidic conditions (0–5°C) using sodium nitrite . Next, couple the diazonium salt with the naphthalene backbone (e.g., 4-hydroxy-6-(methylamino)-2-naphthalenesulfonic acid) in alkaline media to form the azo linkage. Purification via recrystallization or dialysis is essential to remove unreacted intermediates . For optimization, adjust pH (7–9) and temperature (10–15°C) during coupling to minimize side products. Continuous flow reactors can enhance reproducibility at small scales .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

- HPLC : Use a C18 column with 0.05 M ammonium acetate (Eluent A) and methanol (Eluent B) in gradient mode. Monitor at 235 and 254 nm to detect azo chromophores and sulfonate groups .

- UV-Vis Spectroscopy : Confirm λmax of the azo group (450–550 nm) and quantify molar extinction coefficients (ε ≈ 10⁴–10⁵ L·mol⁻¹·cm⁻¹) .

- NMR : ¹H and ¹³C NMR (D₂O) identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methylamino at δ 2.8–3.2 ppm) .

- Mass Spectrometry : ESI-MS in negative mode detects [M−2Na]²⁻ ions to confirm molecular weight .

Q. How does the compound’s solubility profile impact its application in aqueous systems?

The disodium salt’s sulfonate groups (−SO₃⁻) confer high water solubility (>100 g/L at 25°C). However, solubility decreases in high-ionic-strength solutions (e.g., >0.5 M NaCl) due to salting-out effects. Pre-solubilization in deionized water (pH 7–9) is recommended for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the azo linkage under varying pH and redox conditions?

The azo group (−N=N−) is susceptible to reductive cleavage (e.g., by sodium dithionite) and photodegradation. Under acidic conditions (pH < 3), protonation of the azo nitrogen increases electrophilicity, accelerating reduction. In alkaline media (pH > 10), resonance stabilization via sulfonate groups enhances stability . Use cyclic voltammetry to study redox potentials (E° ≈ −0.4 to −0.6 V vs. Ag/AgCl) and identify degradation pathways .

Q. How can structural modifications enhance the compound’s binding affinity to biomolecules?

- Substituent Effects : Introduce electron-withdrawing groups (e.g., −Br) at the propenyl moiety to increase electrophilicity, improving covalent binding to thiols in proteins .

- Sulfonation Degree : Higher sulfonation (e.g., adding −SO₃⁻ at the naphthalene ring) improves solubility but may sterically hinder interactions. Balance with hydrophobic groups (e.g., methylamino) for optimal binding .

- Biological Assays : Use surface plasmon resonance (SPR) to measure dissociation constants (KD) with serum albumin (expected KD ≈ 10⁻⁶–10⁻⁷ M) .

Q. What strategies resolve contradictions in spectroscopic data during conformational analysis?

- Azo Tautomerism : The compound may exist as hydrazone (NH) or azo (N=N) tautomers. Use variable-temperature NMR to observe proton exchange and DFT calculations to predict dominant tautomers .

- Stereochemical Heterogeneity : Chiral centers (e.g., at the methylamino group) can lead to diastereomers. Employ chiral HPLC (e.g., Chiralpak IA column) with 10% isopropanol/hexane to separate enantiomers .

Q. Data Contradiction Analysis

Q. Why do reported molar extinction coefficients (ε) vary across studies?

Discrepancies arise from differences in solvent polarity (ε increases in polar aprotic solvents) and pH-dependent tautomerism. Standardize measurements in phosphate buffer (pH 7.4) and validate via Beer-Lambert law linearity (R² > 0.99) .

Q. How do conflicting results on biological activity correlate with structural impurities?

Trace metal ions (e.g., Fe³⁺) from synthesis can catalyze oxidation, generating byproducts (e.g., quinones). Use ICP-MS to quantify metals (<1 ppm) and size-exclusion chromatography to isolate bioactive fractions .

Q. Methodological Recommendations

- Synthesis Scale-Up : Replace batch reactors with microfluidic systems to control exothermic diazotization and improve yield (>85%) .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .

- Biological Screening : Pair SPR with fluorescence quenching assays to differentiate specific binding from nonspecific interactions .

Comparación Con Compuestos Similares

The compound belongs to the naphthalenesulfonic acid azo dye family. Below is a comparative analysis with structurally related compounds:

Structural Analogues

Compound A : Disodium 6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonatophenylazo)-2-naphthalenesulfonate (CAS 25956-17-6)

- Structure: Lacks bromo-propenyl and methylamino groups; features methoxy (-OCH₃) and methyl (-CH₃) substituents.

- Properties :

Compound B : Sodium 6-amino-5-[[2-[(ethylphenylamino)sulfonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulfonate (CAS 70865-30-4)

- Structure: Contains ethylphenyl sulfonamide and amino groups instead of bromo-propenyl.

- Properties :

Compound C : 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)-, disodium salt (CAS 110152-63-1)

- Structure: Features dual azo groups and nitro (-NO₂) substituents.

- Properties :

Physicochemical and Functional Comparisons

Reactivity and Stability

- Bromo-Propenyl vs. Methoxy : The bromo-propenyl group in the target compound facilitates nucleophilic substitution reactions, enabling covalent bonding to cellulose in textiles . In contrast, methoxy groups in Compound A are inert, limiting reactivity but enhancing lightfastness .

- Sulfonate vs. Sulfonamide : Sulfonate groups (target compound) provide superior water solubility compared to sulfonamides (Compound B), which exhibit better adhesion to hydrophobic polymers .

- Azo Group Stability : The target compound’s bromine substituent may reduce azo bond cleavage under UV exposure compared to nitro-substituted analogs (Compound C) .

Métodos De Preparación

Diazotization of Sulfonated Aniline Derivatives

The synthesis begins with the diazotization of 4-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfobenzenamine , a sulfonated aniline derivative. In a typical procedure, 0.49 g of the amine is dissolved in 5 mL of 2.5% sodium carbonate solution under heating, followed by cooling and addition of 0.2 g sodium nitrite (NaNO₂) . This mixture is then acidified with concentrated HCl (0.53 mL) at 0–5°C to form the diazonium chloride intermediate. The ice-cold environment prevents premature decomposition, ensuring a stable diazonium salt suspension .

Key Parameters

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Reaction Time | 20 minutes |

| Molar Ratio (Amine:NaNO₂) | 1:1.1 |

Coupling with Naphthol Derivatives

The diazonium salt is coupled with 4-hydroxy-6-(methylamino)-2-naphthalenesulfonic acid under alkaline conditions. A solution of 0.0026 mol naphthol derivative in 2 mL of 2.5 M NaOH is chilled in an ice bath, and the diazonium suspension is added dropwise . The coupling proceeds via electrophilic aromatic substitution at the para position relative to the hydroxyl group, forming the azo bond. Heating the mixture to 80°C for 10 minutes ensures complete dissolution of intermediates, followed by NaCl-induced precipitation .

Reaction Mechanism

Introduction of the Bromo-Propenylamino Group

The 2-bromo-1-oxo-2-propenyl moiety is introduced via nucleophilic substitution. The amino group on the phenyl ring reacts with 2-bromoacryloyl chloride in dichloromethane at 25°C for 2 hours. Triethylamine (1.2 eq) is used as a base to scavenge HCl, driving the reaction to completion. The bromo-propenyl group’s α,β-unsaturated ketone structure enhances electrophilicity, facilitating efficient amide bond formation .

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | Triethylamine (1.2 eq) |

| Yield | 78–82% |

Sulfonation and Disodium Salt Formation

Sulfonation is achieved by treating the intermediate with fuming sulfuric acid (20% SO₃) at 60°C for 3 hours. Subsequent neutralization with sodium hydroxide (2.0 eq) yields the disodium salt. The process is monitored via pH titration to ensure complete deprotonation of sulfonic acid groups .

Sulfonation Metrics

| Parameter | Value |

|---|---|

| Sulfur Trioxide | 20% (w/w) |

| Neutralization pH | 7.0–7.5 |

Purification and Characterization

The crude product is purified via vacuum filtration and recrystallization from ethanol-water (3:1). Analytical characterization includes:

-

¹H NMR : δ 8.2 ppm (aromatic protons), δ 6.8 ppm (propenyl CH₂) .

-

HPLC : Purity >95% (C18 column, acetonitrile-water mobile phase) .

Challenges and Mitigation Strategies

-

Regioselectivity in Coupling : Steric hindrance from the methylamino group necessitates precise pH control (pH 10–12) to direct coupling to the desired position .

-

Bromine Stability : The bromo-propenyl group is prone to hydrolysis under acidic conditions, requiring anhydrous solvents and inert atmospheres .

-

Sulfonation Over-reaction : Excess SO₃ is avoided to prevent polysulfonation, which is mitigated by incremental reagent addition .

Propiedades

IUPAC Name |

disodium;5-[[4-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxy-6-(methylamino)naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN4O8S2.2Na/c1-10(21)20(27)23-12-4-6-14(17(8-12)35(31,32)33)24-25-19-15(22-2)5-3-11-7-13(34(28,29)30)9-16(26)18(11)19;;/h3-9,22,26H,1H2,2H3,(H,23,27)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPZBDFFHBHBFR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(C=C(C=C2C=C1)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)NC(=O)C(=C)Br)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN4Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890064 | |

| Record name | 2-Naphthalenesulfonic acid, 5-[2-[4-[(2-bromo-1-oxo-2-propen-1-yl)amino]-2-sulfophenyl]diazenyl]-4-hydroxy-6-(methylamino)-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70210-39-8, 12226-33-4 | |

| Record name | Reactive Red 66 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 5-[2-[4-[(2-bromo-1-oxo-2-propen-1-yl)amino]-2-sulfophenyl]diazenyl]-4-hydroxy-6-(methylamino)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 5-[2-[4-[(2-bromo-1-oxo-2-propen-1-yl)amino]-2-sulfophenyl]diazenyl]-4-hydroxy-6-(methylamino)-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]azo]-4-hydroxy-6-(methylamino)naphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonic acid, 5-[2-[4-[(2-bromo-1-oxo-2-propen-1-yl)amino]-2-sulfophenyl]diazenyl]-4-hydroxy-6-(methylamino)-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.